5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine
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Overview
Description
“5-Bromo-3-methyl-2-(pyrrolidin-1-yl)pyridine” is a chemical compound with the molecular formula C11H13BrN2 . It is also known as “(5-bromo-2-methylpyridin-3-yl) (pyrrolidin-1-yl)methanone” and has a molecular weight of 269.14 .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described .Molecular Structure Analysis
The InChI code for this compound is "1S/C11H13BrN2O/c1-8-10(6-9(12)7-13-8)11(15)14-4-2-3-5-14/h6-7H,2-5H2,1H3" .Scientific Research Applications
Photoinduced Tautomerization in Derivatives : Research on derivatives such as 2-(1H-pyrazol-5-yl)pyridine and its bromo-substituted forms showed that these compounds exhibit photoinduced tautomerization, highlighting their potential in photoreactions and luminescence studies (Vetokhina et al., 2012).
Suzuki Cross-Coupling Reactions : A study described the synthesis of novel pyridine derivatives using Suzuki cross-coupling reactions. This research demonstrated the compound's potential in organic synthesis and its applications in creating chiral dopants for liquid crystals (Ahmad et al., 2017).
Color Tuning in Iridium Tetrazolate Complexes : The synthesis and characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with bromo-containing species showed the application of these compounds in the tuning of electronic properties and potential use in organic light-emitting devices (Stagni et al., 2008).
Synthesis of Molecular Structures : Studies on the synthesis of various molecular structures, such as 2-Trimethylsilyl-, 2-Trimethylgermyl-, and 2-Trimethylstannyl-pyridines, have shown the compound's utility in developing complex molecular frameworks with potential applications in material science and chemical engineering (Riedmiller et al., 1999).
Large-Scale Synthesis for Heterocyclic Analogues : Research on efficient access to heterocyclic cores using bromo-substituted pyridines highlighted the compound's utility in large-scale synthesis, with implications for pharmaceutical and synthetic chemistry (Morgentin et al., 2009).
Mechanism of Action
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as binding to active sites or allosteric modulation .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which is the proportion of the drug that enters circulation and is able to have an active effect .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact how a compound interacts with its target and exerts its effects . .
properties
IUPAC Name |
5-bromo-3-methyl-2-pyrrolidin-1-ylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c1-8-6-9(11)7-12-10(8)13-4-2-3-5-13/h6-7H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEGKJPCIKOKKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N2CCCC2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801262813 |
Source
|
Record name | 5-Bromo-3-methyl-2-(1-pyrrolidinyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801262813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1220016-88-5 |
Source
|
Record name | 5-Bromo-3-methyl-2-(1-pyrrolidinyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220016-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-3-methyl-2-(1-pyrrolidinyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801262813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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